molecular formula C17H15N5OS B13799625 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- CAS No. 66354-98-1

1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-

Cat. No.: B13799625
CAS No.: 66354-98-1
M. Wt: 337.4 g/mol
InChI Key: LWINWUPFKQISOL-UHFFFAOYSA-N
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Description

The compound 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- features a substituted indole scaffold with three key modifications:

  • 6-Methoxy group: Enhances electron density and may influence antioxidant or receptor-binding properties.
  • 3-((1H-Tetrazol-5-ylmethyl)thio) moiety: Introduces a sulfur-linked tetrazole group, which can act as a bioisostere for carboxylic acids or participate in metal coordination.

This structural complexity positions the compound as a candidate for diverse biological applications, including enzyme inhibition and anticancer activity.

Properties

CAS No.

66354-98-1

Molecular Formula

C17H15N5OS

Molecular Weight

337.4 g/mol

IUPAC Name

6-methoxy-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole

InChI

InChI=1S/C17H15N5OS/c1-23-12-7-8-13-14(9-12)18-16(11-5-3-2-4-6-11)17(13)24-10-15-19-21-22-20-15/h2-9,18H,10H2,1H3,(H,19,20,21,22)

InChI Key

LWINWUPFKQISOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)SCC4=NNN=N4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is typically achieved via a multi-step organic synthesis involving:

  • Preparation of the appropriately substituted indole intermediate.
  • Synthesis of the 1H-tetrazol-5-ylmethyl thiol or related precursor.
  • Coupling via thioether bond formation between the indole and the tetrazole moiety.

This approach requires careful control of reaction conditions such as temperature, solvent choice, catalysts, and purification steps to optimize yield and purity.

Synthesis of the Tetrazole Moiety

Tetrazoles are commonly synthesized by the [3+2] cycloaddition of azide ions to nitriles, a well-established method for 5-substituted 1H-tetrazoles. Recent advances include:

  • Microwave-assisted synthesis : This method significantly reduces reaction times (from hours to minutes) and improves yields (up to 99%) compared to conventional heating. For example, the reaction of nitriles with sodium azide in solvents like DMF under microwave irradiation at 100–130 °C is effective for tetrazole formation.

  • Catalyst-assisted protocols : Use of catalysts such as ZnBr$$_2$$, AcOH, bismuth chloride, or heterogeneous catalysts like Pd/Co nanoparticles enhances reaction efficiency and facilitates easy catalyst recovery.

  • Environmentally benign conditions : Some protocols employ water as a solvent and mild catalysts under microwave irradiation, yielding tetrazoles with good antibacterial and antifungal properties.

Functionalization of the Indole Core

Data Tables Summarizing Key Preparation Parameters

Parameter Typical Conditions / Values Comments
Microwave-assisted tetrazole synthesis temperature 100–130 °C Reaction time reduced to 10–120 minutes
Solvents for tetrazole synthesis DMF, water, N-methyl-2-pyrrolidone (NMP) Choice depends on catalyst and substrate
Catalysts used ZnBr$$2$$, AcOH, BiCl$$3$$, Pd/Co nanoparticles Improve yield and facilitate purification
Thioether bond formation Nucleophilic substitution with thiol on indole 3-position Requires leaving group (e.g., halide) on indole
Overall yield Variable, often 60–90% for final product Depends on step efficiency and purification

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields quinones, while reduction of a nitro group results in an amine .

Scientific Research Applications

1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The tetrazole moiety may contribute to binding affinity and specificity, enhancing the compound’s biological effects .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity
Target Compound Indole 6-OMe, 2-Ph, 3-(tetrazolylmethylthio) Potential kinase/COX-2 inhibition
4-(1H-Tetrazol-5-yl)-1H-indole Indole C4-tetrazole Metal coordination, anticancer
LM10 Indole 6-F, 3-vinyl-tetrazole TDO inhibition
5-(3-Indol-3-ylpropyl)-triazole Triazole Indole-propyl, 4-Ph ALK/COX-2 inhibition

Research Findings and Implications

  • Electron-Donating Groups : The 6-methoxy group in the target compound may enhance antioxidant activity, as seen in analogous indole derivatives ().
  • Tetrazole-Thio vs. Vinyl-Tetrazole : The thioether linkage offers greater metabolic stability than the vinyl group in LM10, making it more suitable for drug development .

Q & A

Q. Advanced

  • Solvent selection : PEG-400 enables recyclability and reduces waste vs. DMF .
  • Catalyst screening : Compare Bleaching Earth Clay with Amberlyst-15 for higher yields (>80%) .
  • Flow chemistry : Continuous reactors minimize exothermic risks during thioether formation.
  • Process analytics : In-line FTIR monitors reaction progress, reducing TLC dependency .

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